1,1-Dimethoxy-2-methylpent-2-ene
Description
1,1-Dimethoxy-2-methylpent-2-ene is an organic compound characterized by a conjugated alkene system flanked by two methoxy groups at the 1-position and a methyl substituent at the 2-position. The compound’s molecular formula is inferred as C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol. Its reactivity is influenced by the electron-donating methoxy groups, which stabilize the alkene through resonance, and the steric effects of the methyl group.
Properties
CAS No. |
87128-43-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,1-dimethoxy-2-methylpent-2-ene |
InChI |
InChI=1S/C8H16O2/c1-5-6-7(2)8(9-3)10-4/h6,8H,5H2,1-4H3 |
InChI Key |
LTNRUEYIFXGDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
(2E)-1-Chloro-5-methoxypent-2-ene
This compound (C₆H₁₁ClO, molecular weight: 134.60 g/mol ) shares a similar alkene backbone but replaces one methoxy group with a chlorine atom. The chlorine atom introduces electronegativity, increasing polarity and reactivity toward nucleophilic substitution compared to the purely ether-based 1,1-Dimethoxy-2-methylpent-2-ene.
1-Penten-3-ol (C₅H₁₀O)
A hydroxyl-substituted alkene (molecular weight: 86.13 g/mol), 1-Penten-3-ol exhibits hydrogen-bonding capability, leading to higher boiling points and water solubility relative to the non-polar methoxy groups in this compound.
1,1-Dichloroethene (C₂H₂Cl₂)
A chlorinated alkene (molecular weight: 96.94 g/mol), this compound lacks methoxy groups but shares a similar double-bond system.
Analytical and Spectroscopic Comparisons
- Mass Spectrometry (MS) : While this compound’s MS data is unavailable, the methoxyethyl-substituted compound in Reference Example 105 () shows a base peak at m/z 540.2 [M+H]⁺ , suggesting methoxy groups contribute to stable molecular ion formation.
- Chromatography: The retention time of 1.11 minutes (HPLC, ) for a methoxy-containing compound indicates moderate polarity, which would likely extend retention times compared to non-polar analogs like 1,1-dichloroethene.
Data Table: Key Properties of this compound and Comparators
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